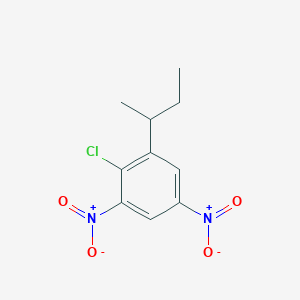
7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 7-((4-chloro-phénoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione » est un composé organique synthétique qui appartient à la classe des oxazolopurines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « 7-((4-chloro-phénoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione » implique généralement des réactions organiques à plusieurs étapes. Les matières premières peuvent inclure le 4-chlorophénol, la méthylamine et divers dérivés de la purine. Les conditions réactionnelles nécessitent souvent des catalyseurs spécifiques, des solvants et des contrôles de température pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés consistent généralement à mettre à l’échelle les procédures de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à écoulement continu et l’emploi de techniques de purification comme la cristallisation ou la chromatographie pour obtenir une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions communs
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Solvants : Diméthylsulfoxyde (DMSO), acétonitrile, éthanol.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes alkyles ou aryles.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
Le mécanisme d’action de « 7-((4-chloro-phénoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione » implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés du composé. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
7-((4-chloro-phénoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione : présente des similitudes structurelles avec d’autres oxazolopurines et dérivés phénoxy.
Unicité
L’unicité de ce composé réside dans son motif de substitution spécifique et la présence du cycle oxazolo fusionné au noyau purine. Ces caractéristiques structurelles peuvent conférer des activités biologiques et une réactivité chimique uniques par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
332384-51-7 |
|---|---|
Formule moléculaire |
C15H13ClN4O4 |
Poids moléculaire |
348.74 g/mol |
Nom IUPAC |
7-[(4-chlorophenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C15H13ClN4O4/c1-19-12-11(13(21)18-14(19)22)20-6-10(24-15(20)17-12)7-23-9-4-2-8(16)3-5-9/h2-5,10H,6-7H2,1H3,(H,18,21,22) |
Clé InChI |
YUKBQZBKWAMWGK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


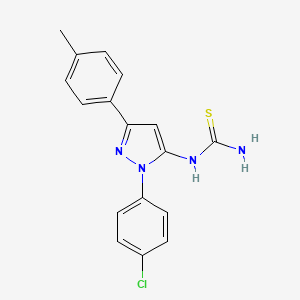
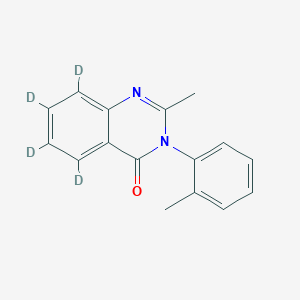
![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)

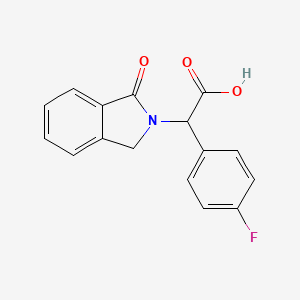
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)
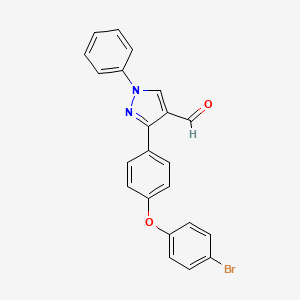

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)
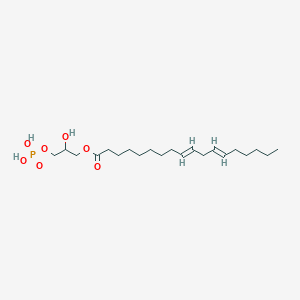
![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)
![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)
